molecular formula C22H23NO4 B368212 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 440108-39-4

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B368212
CAS No.: 440108-39-4
M. Wt: 365.4g/mol
InChI Key: BXPNESGWLZEUQU-ZZEZOPTASA-N
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Description

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one , also known as a pyrrolone derivative, has garnered attention due to its potential biological activities. This article reviews its biological effects, focusing on anti-inflammatory properties, interactions with specific proteins, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H25NO3\text{C}_{20}\text{H}_{25}\text{N}\text{O}_{3}

This structure features a pyrrolone core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the context of inflammation and protein interactions.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to this compound can inhibit inflammatory responses. For instance, the compound HHMP (4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol), which shares structural similarities, was shown to significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibitory effects were dose-dependent, indicating a potential therapeutic application in inflammatory diseases .

Table 1: Inhibitory Effects on NO and PGE2 Production

Concentration (μM)NO Inhibition (%)PGE2 Inhibition (%)
12.581.9199.38
2566.8075.94
5048.9854.86

2. Protein Interaction Studies

The interaction of this compound with specific proteins has been explored through molecular docking studies. It has been identified as a potential inhibitor of the S100A10-annexin A2 protein interaction, which is crucial in various cellular processes including inflammation and cancer progression . The binding affinity of the compound is attributed to hydrophobic interactions and hydrogen bonding with key residues in the protein's binding pocket.

Table 2: Binding Affinity Characteristics

CompoundBinding Site InteractionKey Residues Involved
4-benzoyl...H1 and H2 sitesGlu5, Glu9
HHMPH3 sitePhe41

The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in the inflammatory pathway. The compound's ability to block the nuclear factor kappa B (NF-κB) signaling pathway further supports its role in mitigating inflammation .

Case Studies

A significant case study involved testing the compound's effects on zebrafish larvae exposed to LPS-induced inflammation. Results indicated that treatment with the compound led to a marked reduction in NO production, corroborating findings from cell line studies .

Properties

IUPAC Name

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)15-8-10-16(11-9-15)19-18(20(25)17-6-4-3-5-7-17)21(26)22(27)23(19)12-13-24/h3-11,14,19,24-25H,12-13H2,1-2H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPNESGWLZEUQU-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.